molecular formula C22H22N4O3 B6456476 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2549009-15-4

1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6456476
CAS RN: 2549009-15-4
M. Wt: 390.4 g/mol
InChI Key: OUEXASGPHKRDDE-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a 1,2,4-oxadiazole ring and a tetrahydroquinazoline ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . It has been demonstrated to be the biologically active unit in a number of compounds . The tetrahydroquinazoline ring is a type of quinazoline, which is a class of organic compounds with applications in medicinal chemistry.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole and tetrahydroquinazoline rings. The 1,2,4-oxadiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could enhance its pharmacological activity via hydrogen bond interactions with biomacromolecules .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing 1,2,4-oxadiazole rings have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its physicochemical properties for enhanced activity and safety, and investigation of its mechanism of action .

properties

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)16-11-9-15(4-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXASGPHKRDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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